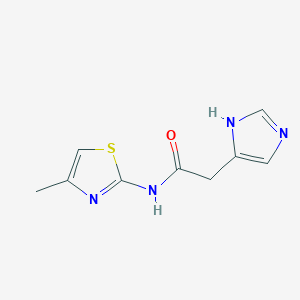![molecular formula C18H19N3O2 B6638869 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6638869.png)
1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone, also known as PPE, is a chemical compound that has gained significant attention in the field of scientific research. PPE is a piperazine derivative that has been synthesized and studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone acts as a partial agonist at the serotonin 5-HT1A receptor, which results in the modulation of serotonin neurotransmission. This modulation has been shown to have anxiolytic and antidepressant effects, making 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone a potential therapeutic agent for the treatment of mood disorders.
Biochemical and physiological effects:
1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone has been shown to have significant effects on neurotransmitter systems in the brain, including the serotonin and dopamine systems. These effects have been linked to the anxiolytic and antidepressant effects of 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone. Additionally, 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone has been shown to have effects on the cardiovascular system, including the regulation of blood pressure.
实验室实验的优点和局限性
One of the advantages of using 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone in lab experiments is its high binding affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone is its potential for off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone. One area of interest is the development of more selective agonists for the serotonin 5-HT1A receptor, which may have fewer off-target effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone, as well as its potential therapeutic applications. Finally, studies on the pharmacokinetics and pharmacodynamics of 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone are needed to optimize its use as a therapeutic agent.
合成方法
The synthesis of 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone involves the reaction of 5-phenylpyridine-2-carboxylic acid with piperazine and acetic anhydride, followed by the addition of ethyl chloroacetate. The resulting product is then purified through recrystallization to obtain pure 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone. This synthesis method has been optimized to produce high yields of 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone with high purity.
科学研究应用
1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have significant binding affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone has also been shown to have potential as a therapeutic agent for the treatment of depression, anxiety, and other mood disorders.
属性
IUPAC Name |
1-[4-(5-phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-14(22)20-9-11-21(12-10-20)18(23)17-8-7-16(13-19-17)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMYMWGMJXLMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid](/img/structure/B6638790.png)
![3,4-dihydro-2(1H)-isoquinolinyl{3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-5-nitrophenyl}methanone](/img/structure/B6638792.png)
![N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6638799.png)


![7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide](/img/structure/B6638816.png)



![N-[3-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclohexane]-2-yl)-3-oxopropyl]acetamide](/img/structure/B6638830.png)
![N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B6638835.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)
![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)
